molecular formula C18H12BrNO5 B2767439 4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate CAS No. 325805-32-1

4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No. B2767439
M. Wt: 402.2
InChI Key: FTZBKSXISWDOEG-UHFFFAOYSA-N
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Description

4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound. It is a type of 2H/4H-chromene, which is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects .


Synthesis Analysis

The synthesis of 2H/4H-chromene derivatives, including 4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, has been achieved through various methods. These include one-pot synthesis, recyclable catalysts, green methodologies, and reactions in aqueous media to reduce the reaction time, catalyst utilization, and byproducts elimination as well as yield enhancement . An efficient one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) has been described .


Molecular Structure Analysis

2H/4H-chromene (2H/4H-ch) is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . The name chromene is applied to both the 2H- and 4H-form of the molecule, where 4H-chromen-4-one and 2H-chromen-2-one patterns are tracked once sp3 carbon is substituted by a carbonyl function .


Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied . Although salicylaldehyde azine was reported as the single product of the reaction, another main reaction product, malono-hydrazide, was identified .

Scientific Research Applications

G Protein-Coupled Receptor (GPR35) Agonist Development

A potent and selective GPR35 agonist, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid , was developed and characterized. This compound demonstrated high affinity and selectivity for GPR35, suggesting its utility in studying the receptor's physiological and pathological roles, potentially aiding in drug discovery efforts targeting GPR35 (Thimm et al., 2013).

Antibacterial Activity

Research on 4-hydroxy-chromen-2-one derivatives has shown significant antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings highlight the potential of chromene derivatives in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Antitumor Antibiotic Studies

Synthetic studies have indicated that 4H-chromene-2-carboxylic acid ester derivatives might be useful for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products, contributing to the development of new antitumor agents (Li et al., 2013).

Synthetic Methodologies

Efficient synthetic methods have been developed for 4-oxo-4H-chromene-3-carboxylic acid , an important intermediate in the synthesis of biologically active compounds. Such methodologies enable the rapid production of chromene derivatives, facilitating further biological and pharmacological studies (Zhu et al., 2014).

Electrochemical Oxidation Applications

An electrocatalytic method using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) as a mediator has been developed to oxidize primary alcohols and aldehydes to the corresponding carboxylic acids. This method offers a green and efficient alternative to traditional oxidation methods, with potential applications in the synthesis of pharmaceuticals and fine chemicals (Rafiee et al., 2018).

properties

IUPAC Name

(4-acetamidophenyl) 6-bromo-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO5/c1-10(21)20-13-3-5-14(6-4-13)24-17(22)15-9-11-8-12(19)2-7-16(11)25-18(15)23/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZBKSXISWDOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

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